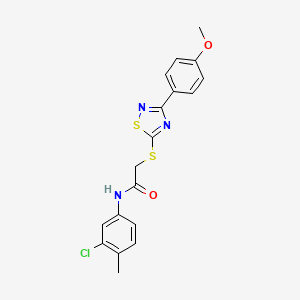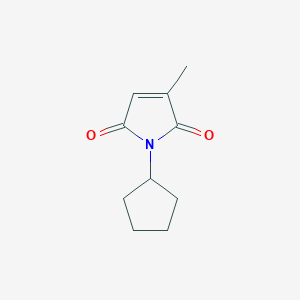![molecular formula C13H27ClN2O2 B3020231 Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride CAS No. 2418711-42-7](/img/structure/B3020231.png)
Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride is a chemical compound with the molecular formula C13H26N2O2·HCl. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with azetidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions with reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azido derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride is widely used in scientific research, including:
Chemistry: As a reactant in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (azetidin-3-yl)carbamate hydrochloride
- 3-N-Boc-amino-azetidine
- Tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride
Uniqueness
Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Propiedades
IUPAC Name |
tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-12(2,3)17-11(16)15-9-13(4,5)6-10-7-14-8-10;/h10,14H,6-9H2,1-5H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMXAOZQDPKIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CC1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B3020151.png)

![Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B3020153.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3020156.png)

![2-(4-methoxyphenyl)-1-oxo-3-(pyridin-3-yl)-N-[(pyridin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B3020163.png)
![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3020164.png)
![(E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate](/img/structure/B3020165.png)



